5-[(4-Ethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Overview
Description
5-[(4-Ethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a chemical compound that belongs to the class of diazinane derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group attached to a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Ethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the condensation of 4-ethoxybenzaldehyde with 1,3-dimethylbarbituric acid. The reaction is carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions in an appropriate solvent like ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Ethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl or alkyl groups.
Substitution: Substituted derivatives with different functional groups replacing the ethoxy group.
Scientific Research Applications
5-[(4-Ethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-Ethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Ethoxyphenyl)methylidene]-1,3-dimethyl-2,3-dihydro-1H-pyrazol-3-one
- 1-(4-Ethoxyphenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-1,3-diazinane-2,4,6-trione
- 1-(4-Ethoxyphenyl)-5-[[2-methyl-4-(4-morpholinyl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Uniqueness
5-[(4-Ethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[(4-ethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-4-21-11-7-5-10(6-8-11)9-12-13(18)16(2)15(20)17(3)14(12)19/h5-9H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVXHLKVXDDBKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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